(S)-2-Methyl-1-(pyrrolidin-3-yl)-1H-benzo[d]imidazole hydrochloride
CAS No.:
Cat. No.: VC13799513
Molecular Formula: C12H16ClN3
Molecular Weight: 237.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16ClN3 |
|---|---|
| Molecular Weight | 237.73 g/mol |
| IUPAC Name | 2-methyl-1-[(3S)-pyrrolidin-3-yl]benzimidazole;hydrochloride |
| Standard InChI | InChI=1S/C12H15N3.ClH/c1-9-14-11-4-2-3-5-12(11)15(9)10-6-7-13-8-10;/h2-5,10,13H,6-8H2,1H3;1H/t10-;/m0./s1 |
| Standard InChI Key | DTNJEZJTWBQTRB-PPHPATTJSA-N |
| Isomeric SMILES | CC1=NC2=CC=CC=C2N1[C@H]3CCNC3.Cl |
| SMILES | CC1=NC2=CC=CC=C2N1C3CCNC3.Cl |
| Canonical SMILES | CC1=NC2=CC=CC=C2N1C3CCNC3.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound consists of a benzimidazole core fused to a pyrrolidine ring. Key structural elements include:
-
Benzimidazole backbone: A bicyclic aromatic system with nitrogen atoms at positions 1 and 3.
-
Methyl group: Substituent at position 2 of the benzimidazole ring.
-
(S)-Pyrrolidin-3-yl group: A five-membered saturated ring with a secondary amine, attached to position 1 of the benzimidazole.
-
Hydrochloride salt: Enhances solubility and stability for pharmacological applications .
Table 1: Key Identifiers and Descriptors
Stereochemical Considerations
The (S)-configuration at the pyrrolidin-3-yl group is critical for biological activity, as enantiomeric forms often exhibit divergent pharmacokinetic and pharmacodynamic profiles. Computational models suggest this stereochemistry optimizes binding to enzymatic targets like PARP-1/2 .
Synthesis and Preparation
Synthetic Routes
While no explicit synthesis for this compound is documented, analogous benzimidazole-pyrrolidine hybrids are synthesized through multi-step protocols involving:
-
Benzimidazole Core Formation: Condensation of 1,2-diaminobenzene derivatives with carboxylic acids or esters under acidic conditions .
-
Pyrrolidine Functionalization: Introduction of the pyrrolidin-3-yl group via nucleophilic substitution or reductive amination .
-
Chiral Resolution: Separation of enantiomers using chiral chromatography or asymmetric synthesis to isolate the (S)-isomer.
-
Salt Formation: Reaction with hydrochloric acid to yield the hydrochloride salt .
Table 2: Representative Synthesis Steps for Analogous Compounds
| Step | Procedure | Key Reagents/Intermediates |
|---|---|---|
| 1 | Hydrolysis of Cbz-protected ester | LiOH, THF/H₂O |
| 2 | Amide coupling with diaminobenzamide | CDI, pyridine/DMF |
| 3 | Cyclization to form benzimidazole | Acetic acid, reflux |
| 4 | Deprotection via hydrogenolysis | H₂, Pd/C |
| 5 | Alkylation with chloro-substituted aromatics | K₂CO₃, DMF |
Physicochemical Properties
Solubility and Stability
-
Solubility: High aqueous solubility due to the hydrochloride salt (predicted logP ≈ 1.2) .
-
Stability: Stable under ambient conditions but susceptible to decomposition under strong acids/bases or prolonged UV exposure.
Spectroscopic Data
-
¹H-NMR: Expected signals include aromatic protons (δ 7.2–7.8 ppm), pyrrolidine methylene groups (δ 2.5–3.5 ppm), and N-methyl singlet (δ 3.0 ppm) .
-
Mass Spectrometry: Molecular ion peak at m/z 237.73 ([M+H]⁺) .
Biological Activities and Research Findings
Anticancer Activity
Analogous compounds exhibit cytotoxicity against BRCA-mutant cell lines (e.g., MDA-MB-436, IC₅₀ = 17.4 µM; CAPAN-1, IC₅₀ = 11.4 µM) . Synergy with DNA-damaging agents is hypothesized but requires validation for this specific derivative.
Table 3: Comparative Cytotoxicity of Benzimidazole Derivatives
| Compound | MDA-MB-436 (IC₅₀, µM) | CAPAN-1 (IC₅₀, µM) |
|---|---|---|
| Veliparib | 19.8 | 15.5 |
| Analog 5cj | 17.4 | 11.4 |
| Analog 5cp | 19.8 | 15.5 |
Pharmacokinetic and Toxicological Considerations
ADME Profile
-
Absorption: High oral bioavailability predicted due to moderate logP and hydrogen-bonding capacity.
-
Metabolism: Likely hepatic oxidation via CYP3A4, with potential pyrrolidine ring hydroxylation .
-
Excretion: Renal clearance predominates, as suggested by polar metabolite formation .
Toxicity Risks
-
Genotoxicity: Benzimidazoles may intercalate DNA, necessitating Ames test validation .
-
Cardiotoxicity: Pyrrolidine derivatives can prolong QTc intervals; in vitro hERG assays are recommended.
Applications and Future Directions
Therapeutic Prospects
Research Gaps
-
Target Specificity: Unclear selectivity over PARP family members (e.g., PARP-3/4).
-
In Vivo Efficacy: No preclinical data available for this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume